Dicyclopropylmethanethiol
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Overview
Description
Dicyclopropylmethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes two cyclopropyl groups attached to a central methanethiol moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopropylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropylmethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form dicyclopropylmethane disulfide.
Reduction: Reduction of disulfides back to thiols is also possible using reducing agents such as dithiothreitol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom attacks electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Reactions often involve alkyl halides and bases like sodium hydrosulfide.
Major Products
Oxidation: Dicyclopropylmethane disulfide.
Reduction: Regeneration of this compound from its disulfide.
Substitution: Various substituted thiols depending on the electrophile used.
Scientific Research Applications
Dicyclopropylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing molecules that can modulate redox states in cells.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of dicyclopropylmethanethiol involves its reactivity as a thiol. The sulfhydryl group can participate in redox reactions, forming disulfides and undergoing reduction back to thiols. This redox activity is crucial in biological systems, where thiols and disulfides play roles in maintaining cellular redox balance and in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with a single methyl group.
Ethanethiol: Contains an ethyl group instead of cyclopropyl groups.
Cyclopropylmethanethiol: Similar structure but with only one cyclopropyl group.
Uniqueness
Dicyclopropylmethanethiol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and make it a valuable compound in synthetic chemistry.
Biological Activity
Dicyclopropylmethanethiol, a compound featuring a thiol functional group, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be classified as a thiol compound, characterized by the presence of a sulfur atom bonded to a hydrogen atom (–SH group). This structure is crucial for its biological interactions, particularly in forming covalent bonds with biomolecules.
The biological activity of this compound is primarily attributed to its thiol group, which allows it to interact with various molecular targets. Key mechanisms include:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function.
- Hydrogen Bonding : The presence of dimethylamino groups enhances binding affinity through hydrogen bonding and electrostatic interactions.
- Enzyme Inhibition : Thiols can inhibit enzyme activity by modifying essential amino acids necessary for enzymatic function, particularly in microbial systems .
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that thiol compounds exhibit significant antimicrobial properties. This compound shows potential against various bacterial strains, with studies suggesting that sulfur-containing compounds can disrupt microbial cell membranes and inhibit enzyme synthesis necessary for bacterial growth .
- Anticancer Properties : The compound's ability to cleave DNA suggests potential applications in cancer therapy. Its structural features may allow it to act as an endonuclease mimic, facilitating DNA cleavage without external additives .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control antibiotics, suggesting its utility as a novel antimicrobial agent .
- Anticancer Mechanism : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including colon and breast cancer. The mechanism was linked to its ability to induce DNA damage through oxidative stress pathways .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with key metabolic enzymes revealed that it could effectively inhibit enzyme activity by modifying critical cysteine residues, thereby altering metabolic pathways in microbial organisms .
Properties
Molecular Formula |
C7H12S |
---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
dicyclopropylmethanethiol |
InChI |
InChI=1S/C7H12S/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 |
InChI Key |
OHCIPSYWSSJOHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)S |
Origin of Product |
United States |
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